2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid
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Overview
Description
2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carbamoylamino and carboxylic acid groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethyl-2-nitropyridine with a carbamoylating agent under controlled conditions to introduce the carbamoylamino group. This is followed by the reduction of the nitro group to an amino group, which is then oxidized to form the carboxylic acid group. The reaction conditions often involve the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to enhance the reaction rates and yields. The industrial processes are designed to minimize waste and energy consumption, making the production more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to optimize the reaction .
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The carbamoylamino group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with carbamoylamino and carboxylic acid groups, such as:
- 2-(Carbamoylamino)-4-methylpyridine-3-carboxylic acid
- 2-(Carbamoylamino)-6-methylpyridine-3-carboxylic acid
- 2-(Carbamoylamino)-4,6-dimethylpyridine-5-carboxylic acid .
Uniqueness
What sets 2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid apart is its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
734500-90-4 |
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Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-(carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11N3O3/c1-4-3-5(2)11-7(12-9(10)15)6(4)8(13)14/h3H,1-2H3,(H,13,14)(H3,10,11,12,15) |
InChI Key |
GSUQXJICHTUYCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)NC(=O)N)C |
Origin of Product |
United States |
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